molecular formula C15H14N2O6S B2926787 N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine CAS No. 16470-61-4

N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine

Cat. No. B2926787
CAS RN: 16470-61-4
M. Wt: 350.35
InChI Key: OIKCVEHFZIFXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine, also known as NMDA receptor glycine site antagonist 1 (NMDAR Gly site antagonist 1), is a chemical compound that has been widely used in scientific research for its ability to selectively block the glycine binding site on N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. The selective inhibition of the glycine binding site on NMDA receptors by NMDAR Gly site antagonist 1 has been shown to have various biochemical and physiological effects, making it an important tool for investigating the mechanisms underlying these processes.

Scientific Research Applications

Drug Design and Development

This compound can be used as a precursor in the synthesis of various pharmaceuticals. Its sulfonamide group is a common moiety in many therapeutic agents due to its ability to interact with biological targets. For instance, sulfonamides are known for their antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant strains of bacteria .

Molecular Modeling Studies

The structural features of N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine make it suitable for computational chemistry studies. Researchers can use it to model interactions with enzymes or receptors, helping to predict the biological activity of new compounds and understand their mechanism of action .

Crystallography

Due to its ability to form crystals, this compound can be used in X-ray crystallography to determine the three-dimensional structures of complex biological molecules. This is crucial for understanding the function and interaction of proteins, DNA, and other biomolecules .

Anti-inflammatory Research

Compounds with a sulfonamide group have been shown to possess anti-inflammatory properties. Therefore, N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could be studied for its potential COX inhibitory and anti-inflammatory activities, which are important in the treatment of conditions like arthritis .

Synthesis of Multi-target Compounds

This compound could serve as a starting point for the synthesis of multi-target compounds that have dual antimicrobial and anti-inflammatory activities. Such compounds are highly sought after in the pharmaceutical industry as they offer a more holistic approach to treating infections accompanied by inflammation .

Nitric Oxide Donor Studies

The nitro group in N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could potentially be utilized in the design of nitric oxide (NO) donor drugs. NO has vasodilatory and antiplatelet effects, which are beneficial in cardiovascular diseases. Attaching an NO donor moiety to COX-2 inhibitors may help reduce cardiovascular side effects associated with these drugs .

properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-11-5-7-14(8-6-11)24(22,23)16(10-15(18)19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKCVEHFZIFXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.